Cas no 3994-48-7 (1H-Pyrazole, 4-nitro-1-phenyl-)

1H-Pyrazole, 4-nitro-1-phenyl-, is a nitro-substituted pyrazole derivative with a phenyl group at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to its role as a versatile intermediate in the preparation of heterocyclic compounds and bioactive molecules. The nitro group enhances reactivity, facilitating further functionalization through reduction or nucleophilic substitution. Its stable crystalline form ensures ease of handling and storage. The structural framework of 1H-Pyrazole, 4-nitro-1-phenyl-, makes it valuable for applications in pharmaceuticals, agrochemicals, and material science, particularly in the development of inhibitors and ligands. Its well-defined chemical properties support reproducible results in research and industrial processes.
1H-Pyrazole, 4-nitro-1-phenyl- structure
3994-48-7 structure
Product Name:1H-Pyrazole, 4-nitro-1-phenyl-
CAS No:3994-48-7
MF:C9H7N3O2
MW:189.170781373978
CID:1514889
PubChem ID:2755894
Update Time:2025-10-05

1H-Pyrazole, 4-nitro-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 4-nitro-1-phenyl-
    • 1-Phenyl-4-nitropyrazole
    • 4-Nitro-1-phenylpyrazole
    • STL032699
    • CS-0366753
    • 4-nitro-1-phenyl-1H-pyrazole
    • SCHEMBL224389
    • BDBM50390968
    • 3994-48-7
    • AKOS004910366
    • CHEMBL2071017
    • F18172
    • DB-167739
    • Inchi: 1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H
    • InChI Key: IATFOGDERDNVMS-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NN(C=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 189.05391
  • Monoisotopic Mass: 189.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 178-179 ºC
  • Solubility: Very slightly soluble (0.78 g/l) (25 º C),
  • PSA: 60.96

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Additional information on 1H-Pyrazole, 4-nitro-1-phenyl-

Comprehensive Overview of 1H-Pyrazole, 4-nitro-1-phenyl- (CAS No. 3994-48-7): Properties, Applications, and Industry Insights

1H-Pyrazole, 4-nitro-1-phenyl- (CAS No. 3994-48-7) is a specialized organic compound belonging to the pyrazole family, which has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. With the growing demand for heterocyclic compounds in drug discovery, this molecule has become a focal point for researchers exploring bioactive scaffolds and structure-activity relationships.

The compound's molecular structure features a nitro group at the 4-position and a phenyl ring attached to the nitrogen at the 1-position of the pyrazole core. This configuration contributes to its reactivity in electrophilic substitution reactions and nucleophilic aromatic substitutions, which are critical for designing advanced materials and pharmaceuticals. Recent studies highlight its potential in developing antimicrobial agents and kinase inhibitors, aligning with the industry's focus on targeted therapies.

In the context of green chemistry trends, researchers are investigating eco-friendly synthesis routes for 4-nitro-1-phenyl-1H-pyrazole to minimize waste and energy consumption. This aligns with the increasing popularity of search terms like "sustainable synthesis of nitro compounds" and "green heterocyclic chemistry." The compound's solubility profile—moderate in polar organic solvents but limited in water—makes it suitable for catalytic reactions and ligand design, addressing common queries about "solvent selection for pyrazole derivatives."

Analytical characterization of CAS 3994-48-7 typically involves HPLC purity testing, mass spectrometry, and NMR spectroscopy, reflecting laboratory professionals' frequent searches for "analytical methods for nitroaromatics." Its thermal stability (decomposition above 200°C) enables applications in high-temperature reactions, a topic gaining traction in material science forums. The compound's electronic properties also make it interesting for organic electronics research, particularly in charge-transfer complexes.

From a commercial perspective, 1H-Pyrazole, 4-nitro-1-phenyl- serves as a building block for crop protection agents and pharmaceutical intermediates, responding to market demands reflected in search trends like "pyrazole-based agrochemicals." Suppliers often optimize its storage conditions (room temperature, inert atmosphere) to maintain stability, addressing frequently asked questions about "handling nitro-substituted heterocycles." Regulatory compliance focuses on proper laboratory safety protocols rather than restrictive classifications.

Emerging applications include its use in metal-organic frameworks (MOFs) and as a precursor for fluorescent probes, topics trending in scientific literature. The compound's structure-property relationships are frequently modeled using computational chemistry tools, coinciding with increased searches for "DFT studies on nitroheterocycles." These multidisciplinary applications demonstrate why 3994-48-7 remains a compound of interest across academic and industrial research sectors.

Quality control specifications for 4-nitro-1-phenyl-1H-pyrazole typically require ≥98% purity, with strict limits on byproduct contamination—a key concern for manufacturers searching "pyrazole derivative purification methods." Recent patent analyses reveal innovative uses in photoactive materials and catalysis, reflecting the compound's versatility. As synthetic methodologies advance, particularly in microwave-assisted reactions, production efficiency continues to improve.

The scientific community actively investigates structure-activity relationships of this pyrazole derivative, with particular interest in how the nitro group influences hydrogen bonding patterns and molecular recognition. These studies address persistent search queries about "nitro group effects in medicinal chemistry." Furthermore, the compound serves as a model system for teaching advanced concepts in aromatic substitution mechanisms and heterocyclic reactivity in university chemistry curricula.

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